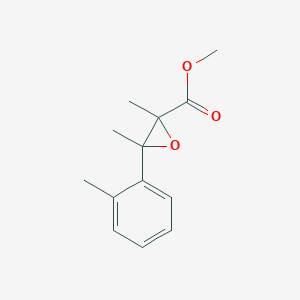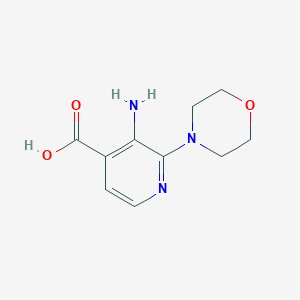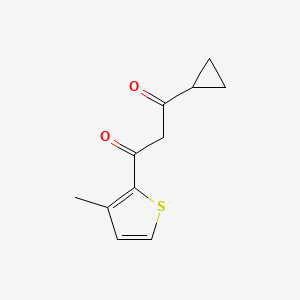
(1-(1-Methoxypropan-2-yl)-3-methyl-1h-pyrazol-4-yl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-(1-Methoxypropan-2-yl)-3-methyl-1h-pyrazol-4-yl)methanamine: is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a methoxypropan-2-yl group and a methyl group attached to the pyrazole ring, along with a methanamine group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-(1-Methoxypropan-2-yl)-3-methyl-1h-pyrazol-4-yl)methanamine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Methoxypropan-2-yl Group: This step involves the alkylation of the pyrazole ring with a suitable alkylating agent, such as 1-chloro-2-methoxypropane, in the presence of a base like potassium carbonate.
Introduction of the Methanamine Group:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
(1-(1-Methoxypropan-2-yl)-3-methyl-1h-pyrazol-4-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to form reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced amines and alcohols.
Substitution: Formation of substituted pyrazoles with various functional groups.
科学的研究の応用
Chemistry
In chemistry, (1-(1-Methoxypropan-2-yl)-3-methyl-1h-pyrazol-4-yl)methanamine is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. It is used in the development of new drugs and therapeutic agents.
Medicine
In medicine, this compound is investigated for its potential use in treating various diseases. It is explored for its role in modulating biological pathways and its potential as a drug candidate.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is employed in the synthesis of polymers, dyes, and other industrial products.
作用機序
The mechanism of action of (1-(1-Methoxypropan-2-yl)-3-methyl-1h-pyrazol-4-yl)methanamine involves its interaction with specific molecular targets in biological systems. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
- (1-(1-Methoxyethyl)-3-methyl-1h-pyrazol-4-yl)methanamine
- (1-(1-Methoxypropyl)-3-methyl-1h-pyrazol-4-yl)methanamine
- (1-(1-Methoxybutyl)-3-methyl-1h-pyrazol-4-yl)methanamine
Uniqueness
(1-(1-Methoxypropan-2-yl)-3-methyl-1h-pyrazol-4-yl)methanamine is unique due to its specific substitution pattern on the pyrazole ring. The presence of the methoxypropan-2-yl group imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C9H17N3O |
|---|---|
分子量 |
183.25 g/mol |
IUPAC名 |
[1-(1-methoxypropan-2-yl)-3-methylpyrazol-4-yl]methanamine |
InChI |
InChI=1S/C9H17N3O/c1-7(6-13-3)12-5-9(4-10)8(2)11-12/h5,7H,4,6,10H2,1-3H3 |
InChIキー |
OYRADVLQYGVGIU-UHFFFAOYSA-N |
正規SMILES |
CC1=NN(C=C1CN)C(C)COC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl pyrrolo[1,2-b]pyridazine-3-carboxylate](/img/structure/B13638592.png)

![tert-butyl 5-amino-3,3a,6,6a-tetrahydro-1H-cyclopenta[c]pyrrole-2-carboxylate;hydrochloride](/img/structure/B13638599.png)


![5'-Fluorospiro[cyclobutane-1,3'-indoline]](/img/structure/B13638612.png)







